1,1,2,2-Tetramethoxycyclohexane
Overview
Description
1,1,2,2-Tetramethoxycyclohexane is a chemical compound with the molecular formula C10H20O4 . It is used as a reagent for the protection of vicinal diols .
Synthesis Analysis
The acid-catalyzed reaction of monosaccharides with 1,1,2,2-tetramethoxycyclohexane results in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This new methodology complements classical cyclic acetal protecting group strategies .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetramethoxycyclohexane is represented by the formula C10H20O4 . The average mass is 204.263 Da and the monoisotopic mass is 204.136154 Da .
Chemical Reactions Analysis
1,1,2,2-Tetramethoxycyclohexane is involved in the acid-catalyzed reaction with monosaccharides, resulting in the selective protection of vicinal, diequatorial, diol functionality as a cyclohexane-1,2-diacetal (CDA) . This reaction is a part of a new methodology that complements classical cyclic acetal protecting group strategies .
Physical And Chemical Properties Analysis
1,1,2,2-Tetramethoxycyclohexane has a boiling point of 54°C at 0.4 Torr . It is soluble in most organic solvents . The density is 1.064 , and the molecular weight is 204.26300 .
Scientific Research Applications
Carbohydrate Protection : Grice et al. (1997) reported that 1,1,2,2-tetramethoxycyclohexane is effective in selectively protecting vicinal, diequatorial, diol functionality in monosaccharides as cyclohexane-1,2-diacetal (CDA). This methodology aids in the synthesis of oligosaccharides and natural products (Grice et al., 1997).
Photocycloaddition : Cruciani et al. (1990) described the photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, forming 1-oxa-spiro[3.5]non-5-enes. This process is driven by the redox potentials between the enone and alkene, providing insights into the chemistry of cycloalk-2-enones (Cruciani et al., 1990).
Silicon-based Chemistry : Tsurusaki et al. (2014) synthesized Tetrasilane-bridged bicyclo[4.1.0]heptasil-1(6)-ene using 1,1,2,2-tetrachlorocyclohexasilane, showcasing its application in synthesizing novel silicon-based compounds (Tsurusaki et al., 2014).
Macrocyclic Compound Synthesis : Suissa et al. (1997) explored the use of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, leading to the formation of a nonacyclic compound tetraspiro[tetrakis(cyclohexane)-1,5′′′′:1′,11′′′′:1″,17′′′′:1′′′,23′′′′-[1,3,7,9,13,15,19,21]octaazapentacyclo[19.3.1.13,7.19,13.15,19]octacosane 1, showcasing an application in complex compound synthesis (Suissa et al., 1997).
Oligosaccharide Synthesis : Ley et al. (2003) used 1,1,2,2-tetramethoxycyclohexane as an intermediate in the synthesis of (1′S,2′S)-methyl-3O,4O-(1′,2′-dimethoxycyclohexane-1′,2′-diyl)-α-D-mannopyranoside, an important compound in the field of carbohydrate chemistry (Ley et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2-tetramethoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERRGRQKXRTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369910 | |
Record name | 1,1,2,2-tetramethoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethoxycyclohexane | |
CAS RN |
163125-34-6 | |
Record name | 1,1,2,2-tetramethoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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